3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one
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Overview
Description
3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one is an organic compound with the molecular formula C21H24O3. It is characterized by the presence of an enone group in an s-cis conformation, and the benzene rings are inclined at an angle of approximately 7.9 degrees . This compound is known for its unique structural properties, including an alkoxy tail that adopts a trans conformation throughout .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one typically involves the reaction of 4-(hexyloxy)benzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activities, as it can modify proteins and enzymes, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(Hexyloxy)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one: Similar structure but with different substituents on the aromatic rings.
(2E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one: Another related compound with variations in the alkoxy and hydroxy groups.
Uniqueness
3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. The presence of the hexyloxy group and the enone configuration contribute to its distinct properties compared to similar compounds .
Properties
CAS No. |
116473-63-3 |
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Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(4-hexoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O3/c1-2-3-4-7-16-24-18-13-10-17(11-14-18)12-15-21(23)19-8-5-6-9-20(19)22/h5-6,8-15,22H,2-4,7,16H2,1H3 |
InChI Key |
CPEHTDSISWXBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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